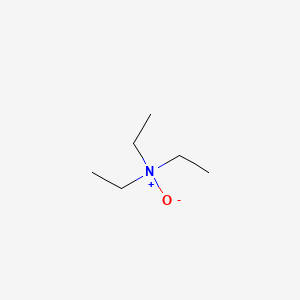
Triethylamine N-oxide
Cat. No. B1216960
Key on ui cas rn:
2687-45-8
M. Wt: 117.19 g/mol
InChI Key: LFMTUFVYMCDPGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04012430
Procedure details


Triethylamine oxide and diethylmethylhydroxyammonium iodide were prepared in situ starting triethylamine and 30l% by weight aqueous hydrogen peroxide, and hydroxydiethylamine and methyl iodide.




Name

Identifiers


|
REACTION_CXSMILES
|
OO.[OH:3][N:4]([CH2:7][CH3:8])[CH2:5][CH3:6].C[I:10].[CH2:11]([N:13]([CH2:16][CH3:17])[CH2:14]C)[CH3:12]>>[CH2:5]([N+:4]([O-:3])([CH2:11][CH3:12])[CH2:7][CH3:8])[CH3:6].[I-:10].[CH2:11]([N+:13]([CH2:16][CH3:17])([CH3:14])[OH:3])[CH3:12] |f:5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ON(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)[N+](CC)(CC)[O-]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[I-].C(C)[N+](O)(C)CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
